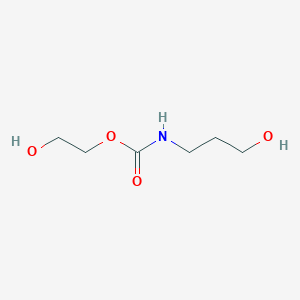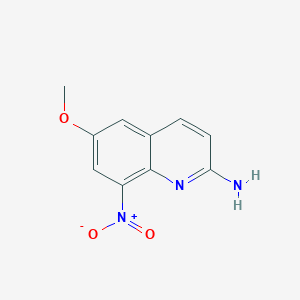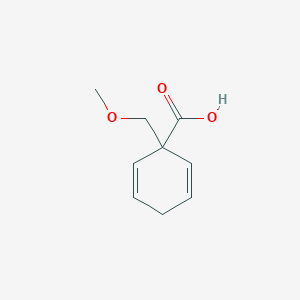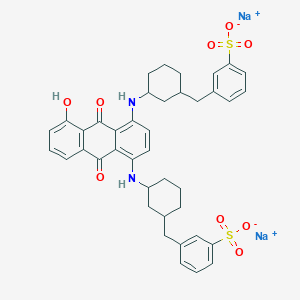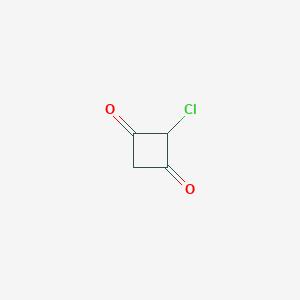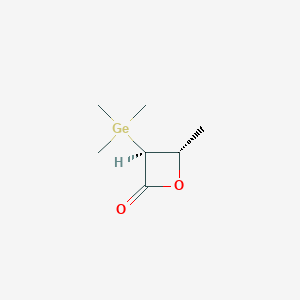![molecular formula C50H54O2 B14480677 4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] CAS No. 66276-95-7](/img/structure/B14480677.png)
4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of two phenol groups connected by an ethane bridge, with additional phenylpropyl groups attached to the phenol rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] typically involves multiple steps, starting with the preparation of the phenol derivatives. One common method involves the reaction of 2,6-dibromoaniline with ethane-1,2-diyl bis(2,6-dibromoaniline) under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as glacial acetic acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and advanced purification techniques to achieve the desired level of purity for the final product.
化学反応の分析
Types of Reactions
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] involves its interaction with specific molecular targets and pathways. The phenol groups in the compound can form hydrogen bonds with various biomolecules, influencing their activity and function. Additionally, the compound’s structure allows it to interact with cell membranes and proteins, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but contains bromine atoms instead of phenylpropyl groups.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium): Contains imidazole rings instead of phenol groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar ethane bridge but different substituents on the benzene rings.
Uniqueness
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] is unique due to its specific combination of phenol and phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds.
特性
CAS番号 |
66276-95-7 |
|---|---|
分子式 |
C50H54O2 |
分子量 |
687.0 g/mol |
IUPAC名 |
4-[1-[4-hydroxy-3,5-bis(1-phenylpropyl)phenyl]ethyl]-2,6-bis(1-phenylpropyl)phenol |
InChI |
InChI=1S/C50H54O2/c1-6-41(35-22-14-10-15-23-35)45-30-39(31-46(49(45)51)42(7-2)36-24-16-11-17-25-36)34(5)40-32-47(43(8-3)37-26-18-12-19-27-37)50(52)48(33-40)44(9-4)38-28-20-13-21-29-38/h10-34,41-44,51-52H,6-9H2,1-5H3 |
InChIキー |
GHRJSRQTBOEVJA-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)C2=CC(=CC(=C2O)C(CC)C3=CC=CC=C3)C(C)C4=CC(=C(C(=C4)C(CC)C5=CC=CC=C5)O)C(CC)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


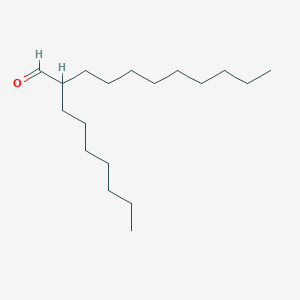
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
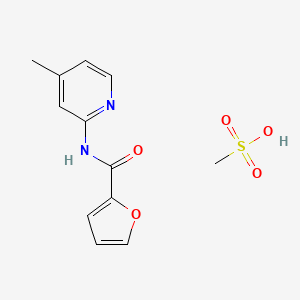


![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
